HFI-142 vs. Advanced Analogs: Potency Benchmarking Within the HFI Series
HFI-142 (Ki = 2.01 µM) is the parent compound of the HFI series, from which a medicinal chemistry program generated over a dozen analogs with Ki values less than 10 µM, including three compounds with Ki values less than 500 nM [1]. This positions HFI-142 as the essential baseline reference for SAR studies: subsequent optimized analogs (e.g., HFI-419, Ki = 0.48 µM) demonstrate approximately 4.2-fold improved potency, providing a quantifiable benchmark for evaluating structural modifications [2]. Unlike HFI-419, which acts as an allosteric inhibitor and fails to effectively block oxytocin degradation, HFI-142 is proposed to act through active-site competition, offering a mechanistically distinct tool for dissecting IRAP pharmacology [3].
| Evidence Dimension | IRAP inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 2.01 µM |
| Comparator Or Baseline | HFI-419 (Ki = 0.48 µM); optimized series analogs (Ki < 500 nM for 3 compounds) |
| Quantified Difference | HFI-419 is ~4.2-fold more potent than HFI-142; optimized analogs achieve >4-fold improvement over parent |
| Conditions | Recombinant IRAP enzyme assay with synthetic substrate |
Why This Matters
Researchers requiring a stable, well-characterized reference compound for SAR benchmarking should select HFI-142, whereas applications demanding maximal potency may warrant consideration of optimized analogs, with the recognition that potency gains may be accompanied by mechanistic divergence.
- [1] Hermans SJ, et al. Crystal structure of human insulin-regulated aminopeptidase with specificity for cyclic peptides. Protein Sci. 2015;24(2):190-199. View Source
- [2] Sigma-Aldrich. IRAP Inhibitor, HFI-419-Calbiochem Technical Datasheet. Catalog No. 5.30613. View Source
- [3] Mpakali A, et al. Mechanisms of Allosteric Inhibition of Insulin-Regulated Aminopeptidase. J Mol Biol. 2024;436(5):168451. View Source
